

Application Notes and Protocols: Dosing and Administration of BMS-779788 in Cynomolgus Monkeys

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Compound of Interest		
Compound Name:	BMS-779788	
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These application notes provide a summary of the available preclinical data on the dosing, administration, and pharmacokinetic parameters of **BMS-779788**, a partial Liver X Receptor (LXR) β -selective agonist, in cynomolgus monkeys. The protocols are based on established methodologies for intravenous studies in this non-human primate model and are intended to serve as a guide for designing similar preclinical evaluations.

Overview of BMS-779788 in Cynomolgus Monkeys

BMS-779788 has been evaluated in cynomolgus monkeys to characterize its therapeutic window and its effects on lipid profiles. As a partial agonist of LXRβ, it is designed to activate genes involved in reverse cholesterol transport (RCT) with a reduced impact on the lipogenic genes regulated by LXRα, which can lead to elevated plasma and hepatic triglycerides.[1][2] Studies in cynomolgus monkeys, a key preclinical model for lipid metabolism, have been crucial in characterizing these properties.[3]

BMS-779788 has been shown to induce LXR target genes, such as ABCA1 and ABCG1, in the blood of cynomolgus monkeys.[1][2] Compared to full pan-LXR agonists, **BMS-779788** demonstrated a significantly lower potential to increase plasma triglycerides and LDL cholesterol.[1][2] Furthermore, dose-dependent effects on biliary cholesterol and phospholipids have been observed.[1][2]



Quantitative Data Summary

The following tables summarize the reported pharmacokinetic parameters of **BMS-779788** following intravenous administration in cynomolgus monkeys.

Table 1: Pharmacokinetic Parameters of **BMS-779788** in Cynomolgus Monkeys after Intravenous Dosing

Dose (mg/kg)	Clearance (Cl) (mL/min/kg)	Half-life (t½) (h)
1.0	1.9	7.4
0.2	2.9	8.9

Data sourced from preclinical studies involving intravenous administration.[4]

Experimental Protocols

The following are detailed protocols for the intravenous administration and pharmacokinetic analysis of **BMS-779788** in cynomolgus monkeys. These are representative protocols based on the available data and general practices for non-human primate studies.

Animal Model

- Species: Cynomolgus monkey (Macaca fascicularis)
- Sex: Male and/or female
- Age: Adult, typically 2.5–5.5 years old
- Weight: 2.4–4 kg
- Acclimation: Animals should be acclimated to the study conditions for a minimum of one week prior to the experiment.

Formulation of BMS-779788 for Intravenous Administration



 Objective: To prepare a sterile, injectable solution of BMS-779788 suitable for intravenous administration. The specific vehicle used in the original studies is not publicly available; however, a common approach for preclinical intravenous formulations is provided below.

Materials:

BMS-779788

- A suitable vehicle (e.g., a mixture of saline, polyethylene glycol (PEG) 400, and ethanol, or a cyclodextrin-based formulation to ensure solubility)
- Sterile, pyrogen-free water for injection
- 0.22 µm sterile filter

Procedure:

- Determine the required concentration of BMS-779788 based on the desired dose and a standard dosing volume (e.g., 1-5 mL/kg).
- If using a co-solvent system, first dissolve the BMS-779788 in the organic solvent component (e.g., PEG 400, ethanol).
- Gradually add the aqueous component (e.g., saline) while stirring to avoid precipitation.
- Adjust the final volume with the vehicle.
- \circ Sterilize the final formulation by filtering it through a 0.22 μ m sterile filter into a sterile container.
- The formulation should be prepared fresh on the day of dosing unless stability data indicates otherwise.

Intravenous Administration Protocol

- Objective: To administer BMS-779788 intravenously to cynomolgus monkeys.
- Procedure:



- Animals should be fasted overnight prior to dosing.
- On the day of the study, the animals are weighed to determine the exact dose volume.
- The animal is gently restrained.
- The dosing site (typically the cephalic or saphenous vein) is shaved and cleaned with an appropriate antiseptic.
- The formulated BMS-779788 is administered as a slow bolus injection or via infusion. The rate of administration should be consistent across all animals.
- Following administration, the injection site is monitored for any signs of irritation.
- Animals should be closely observed for any immediate adverse reactions.

Pharmacokinetic Blood Sampling Protocol

- Objective: To collect serial blood samples for the determination of BMS-779788 plasma concentrations over time.
- Procedure:
 - A pre-dose blood sample is collected from each animal.
 - Following intravenous administration, blood samples (e.g., 1-2 mL) are collected at specified time points. A typical schedule for a pharmacokinetic study would include samples at: 5, 15, and 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose.
 - Blood is collected from a suitable vein (e.g., femoral or saphenous vein) into tubes containing an appropriate anticoagulant (e.g., EDTA).
 - The blood samples are immediately placed on ice.
 - Plasma is separated by centrifugation (e.g., 2000 x g for 10 minutes at 4°C) within 30 minutes of collection.
 - The resulting plasma is transferred to labeled cryovials and stored at -80°C until analysis.



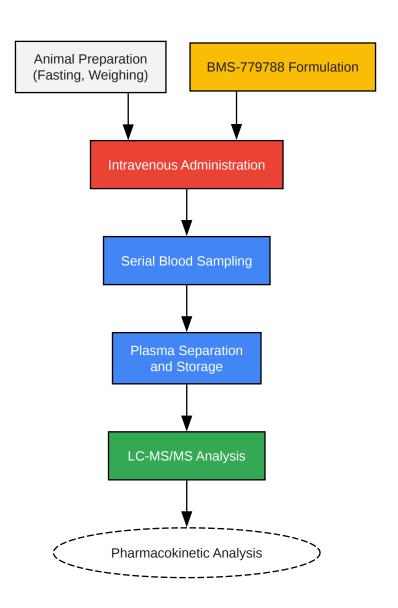


Visualizations Signaling Pathway of BMS-779788

The following diagram illustrates the mechanism of action of BMS-779788 as a partial LXR $\!\beta\!$ agonist.







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